molecular formula C13H21NO2 B3074208 2-[(Butylamino)methyl]-6-ethoxyphenol CAS No. 1019490-15-3

2-[(Butylamino)methyl]-6-ethoxyphenol

Cat. No. B3074208
M. Wt: 223.31 g/mol
InChI Key: VCGGNFASQRIIGI-UHFFFAOYSA-N
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Description

“2-[(Butylamino)methyl]-6-ethoxyphenol” is a chemical compound with the molecular formula C13H21NO2 . It’s also known as 2-[(butylamino)methyl]-6-ethoxyphenol hydrochloride.


Molecular Structure Analysis

The molecular weight of “2-[(Butylamino)methyl]-6-ethoxyphenol” is 223.31 . The structure of this compound can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy .

Scientific Research Applications

1. Tautomerism and Supramolecular Structure

A study investigated a similar compound, focusing on its tautomerism and the assembly of its supramolecular network. The compound was analyzed using various experimental and computational methods, revealing the existence of enol form in solid state and solvent media. This highlights its potential in studying molecular interactions and tautomerism in chemistry (Albayrak et al., 2011).

2. Interaction with DNA Bases

Another study focused on a compound closely related to 2-[(Butylamino)methyl]-6-ethoxyphenol, examining its interactions with DNA bases. The compound was synthesized and characterized, and its molecular electrostatic potential and other properties were explored, indicating potential applications in biochemistry and molecular biology (Demircioğlu et al., 2019).

3. Radical Scavenging Activity

Research on Schiff bases closely related to 2-[(Butylamino)methyl]-6-ethoxyphenol investigated their radical scavenging properties. This study found significant potential for these compounds in pharmaceutical and food industries due to their antiradical activity, which could be relevant to the antioxidant properties of 2-[(Butylamino)methyl]-6-ethoxyphenol (Kaştaş et al., 2017).

4. Fluorogenic Labeling in HPLC

The use of a compound similar to 2-[(Butylamino)methyl]-6-ethoxyphenol as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) was investigated. This suggests its potential application in analytical chemistry, particularly in the detection and analysis of biologically important compounds (Gatti et al., 1990).

properties

IUPAC Name

2-(butylaminomethyl)-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-5-9-14-10-11-7-6-8-12(13(11)15)16-4-2/h6-8,14-15H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGGNFASQRIIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Butylamino)methyl]-6-ethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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